Home > Products > Screening Compounds P49258 > 1-[(3-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one
1-[(3-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one -

1-[(3-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one

Catalog Number: EVT-5466684
CAS Number:
Molecular Formula: C17H20N4O3
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Hu7691 (B5)

  • Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor. It exhibits a 24-fold selectivity between Akt1 and Akt2, demonstrating lower activity in inducing HaCaT apoptosis (keratinocyte cell line) compared to other Akt inhibitors. This suggests an improved cutaneous safety profile. Hu7691 also shows promising kinase selectivity and excellent anticancer cell proliferation potency. Due to its superior safety, pharmacokinetic profile, and in vivo efficacy, Hu7691 has received Investigational New Drug (IND) application approval from the National Medical Products Administration (NMPA). []
  • Relevance: Hu7691 contains a substituted pyrazole ring directly attached to a benzamide structure. While 1-(3-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one also possesses a substituted pyrazole ring, it differs by incorporating a piperazinone moiety instead of benzamide. This structural similarity, particularly within the substituted pyrazole ring, makes Hu7691 a relevant comparison point for potential biological activity and chemical behavior. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor selective for ERK1/2 kinase activity. It targets the RAS/RAF/MEK/ERK signaling cascade often activated in cancers harboring BRAF or RAS mutations. []
  • Relevance: GDC-0994, similar to 1-(3-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one, contains a substituted pyrazole ring. The substitution pattern on the pyrazole ring in GDC-0994, with a methyl group at the 1-position and an amino-pyrimidine moiety at the 5-position, provides insights into potential structure-activity relationships for compounds containing a pyrazole core. []

2-{3-[2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032)

  • Compound Description: GDC-0032 (11l) is a β-sparing phosphoinositide 3-kinase (PI3K) inhibitor. It demonstrates improved unbound drug exposure and effectively suppresses tumor growth in mouse xenograft models at low doses. []
  • Relevance: Although GDC-0032 contains a more complex structure compared to 1-(3-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one, both share the presence of a substituted pyrazole ring. The presence of this moiety in a clinically relevant compound like GDC-0032 highlights the potential of pyrazole-containing structures in medicinal chemistry, particularly in cancer treatment. []

1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 (11r) represents a specific inhibitor of c-Met/Ron dual kinase. It preferentially binds to the activated kinase conformation and is currently under investigation as a cancer treatment. MK-8033 demonstrated full tumor growth inhibition in a c-Met amplified (GTL-16) subcutaneous tumor xenograft model. []
  • Relevance: Similar to 1-(3-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one, MK-8033 incorporates a methyl-substituted pyrazole ring, although at the 4-position instead of the 3-position. This difference, while subtle, provides insights into the structure-activity relationship of pyrazole substitution and its effect on binding to biological targets, specifically kinases. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 (23) is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. It shows nanomolar potency against MET, exhibits favorable preclinical pharmacokinetics, and effectively inhibits MET phosphorylation in vivo. []
  • Relevance: AMG 337 shares the 1-methyl-1H-pyrazol-4-yl moiety with 1-(3-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one. Despite differences in the core structure, this shared feature suggests that similar interactions with biological targets might be possible. The presence of this moiety in a clinically promising MET inhibitor like AMG 337 further emphasizes the importance of exploring pyrazole-based compounds for their therapeutic potential. []

1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols

  • Compound Description: This class of compounds was investigated for its potential antipsychotic properties. They were designed as potential isosteric replacements for an earlier series of compounds exhibiting antipsychotic-like activity without dopamine receptor interaction. []
  • Relevance: The 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol scaffold, although distinct from 1-(3-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one, shares a core pyrazole structure with substitutions at the 1, 3, and 4 positions. The exploration of this chemical class as potential antipsychotics underscores the versatility of pyrazole derivatives in medicinal chemistry. []

Properties

Product Name

1-[(3-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C17H20N4O3/c1-12-8-15(19-18-12)17(23)21-7-6-20(16(22)11-21)10-13-4-3-5-14(9-13)24-2/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,18,19)

InChI Key

STPIULMALRUQOC-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)C(=O)N2CCN(C(=O)C2)CC3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCN(C(=O)C2)CC3=CC(=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.